(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound that features a carbazole moiety and a substituted butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the carbazole derivative, followed by the introduction of the butanamide moiety through a series of coupling reactions. Key steps may include:
Nitration and Reduction: Nitration of carbazole followed by reduction to obtain the amino derivative.
Formylation: Introduction of the formyl group to the amino derivative.
Coupling Reaction: Coupling with 2-hydroxy-3-methylphenylformamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and reduced aromatic compounds.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Butanamide Derivatives: Compounds with similar butanamide moieties.
Uniqueness
What sets (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its combination of the carbazole and butanamide structures, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30-22-11-6-5-9-19(22)21-15-18(12-13-23(21)30)27-24(31)14-17(3)28-29-26(33)20-10-7-8-16(2)25(20)32/h5-13,15,32H,4,14H2,1-3H3,(H,27,31)(H,29,33)/b28-17+ |
InChI Key |
JPWSVQMQQRDNHC-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=CC(=C3O)C)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=CC(=C3O)C)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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